4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine

Description

Molecular Architecture and Conformation

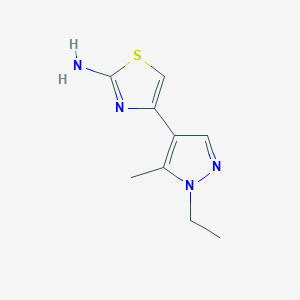

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine (CAS: 956364-01-5) features a bicyclic system comprising a pyrazole ring fused to a thiazole moiety. The molecular formula is $$ \text{C}9\text{H}{12}\text{N}4\text{S} $$, with a molar mass of 208.28 g/mol. The pyrazole ring adopts a planar conformation at positions 1 and 4, where the ethyl (-CH$$2$$CH$$3$$) and methyl (-CH$$3$$) groups occupy axial positions. The thiazole ring connects to the pyrazole via a single bond at the 4-position, with an amino (-NH$$_2$$) group at the 2-position of the thiazole.

The SMILES notation (NC$$1$$=NC(C$$2$$=C(C)N(CC)N=C$$2$$)=CS$$1$$) highlights the connectivity: the pyrazole’s nitrogen at position 1 is ethyl-substituted, while position 5 bears a methyl group. X-ray crystallography of analogous compounds (e.g., 4-(1,5-dimethylpyrazol-4-yl)thiazol-2-amine) confirms a dihedral angle of 12.5° between the pyrazole and thiazole planes, suggesting moderate conjugation.

Table 1: Key Structural Parameters

Properties

IUPAC Name |

4-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4S/c1-3-13-6(2)7(4-11-13)8-5-14-9(10)12-8/h4-5H,3H2,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBGSPNAUKTQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CSC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809071 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine can undergo various types of chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine with structurally related heterocyclic compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₉H₁₂N₄S | 204.07 | 95% | 956364-01-5 | Pyrazole-thiazole core, amine substituent |

| 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid | C₁₆H₁₅N₃O₂ | 208.29 | 95% | 1006482-97-8 | Pyrazole-quinoline core, carboxylic acid |

| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | C₁₂H₁₁N₇ | 253.26 | 95% | Not provided | Fused pyrazolopyrimidine, hydrazine group |

| 2-Chloro-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone | C₁₁H₁₂ClN₂O₃ | 236.20 | 95% | 1006333-36-3 | Piperazine-furan hybrid, chloroethanone |

Key Observations

Core Heterocycles: The target compound’s pyrazole-thiazole core contrasts with the pyrazole-quinoline system in the second compound and the fused pyrazolopyrimidine in the third .

Functional Groups: The amine group in the target compound differs from the carboxylic acid in the quinoline derivative. This impacts solubility (amine: basic vs. carboxylic acid: acidic) and reactivity (e.g., in nucleophilic substitution or hydrogen bonding) . The hydrazine group in the pyrazolopyrimidine derivative enables coordination chemistry, unlike the thiazol-2-ylamine’s primary amine.

Synthetic Pathways: The target compound’s synthesis likely involves thiazole ring formation via Hantzsch thiazole synthesis, whereas pyrazolopyrimidines (e.g., compound 3 in ) are synthesized from cyano-substituted pyrazole intermediates.

Electronic Properties: Multiwfn analysis of electron localization functions (ELF) and electrostatic potentials (ESP) would reveal differences in charge distribution between the thiazole-based target and the quinoline or pyrimidine analogs. For instance, the thiazole’s sulfur atom may increase electron-withdrawing effects compared to nitrogen-rich pyrimidines.

Noncovalent Interactions: Studies using the Independent Gradient Model (IGM) highlight that the thiazole’s sulfur participates in stronger van der Waals interactions than pyrimidine nitrogen, affecting crystal packing and solubility.

Analytical and Computational Tools

- Structural Refinement : SHELXL is widely used to resolve bond lengths and angles in crystallographic studies of these compounds.

- Wavefunction Analysis : Multiwfn calculates Fukui indices to predict reactive sites, showing higher electrophilicity for the thiazole’s amine compared to pyrimidine hydrazines.

- Noncovalent Interaction Visualization: Tools like IGM map steric repulsion and hydrogen bonds, critical for understanding solubility differences between analogs.

Biological Activity

The compound 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine (CAS No. 956364-01-5) is a novel pyrazole-thiazole hybrid that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 208.28 g/mol. The structure integrates a pyrazole ring and a thiazole moiety, which are known to exhibit diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 956364-01-5 |

| Molecular Formula | C₉H₁₂N₄S |

| Molecular Weight | 208.28 g/mol |

Synthesis

The synthesis of this compound involves the cyclocondensation of appropriate precursors, typically involving thiosemicarbazide and various aldehydes. The resulting compounds have been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming the expected structural features.

Antimicrobial Activity

Research indicates that pyrazole and thiazole derivatives possess significant antimicrobial properties . For instance, studies have shown that related compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

Compounds containing pyrazole and thiazole rings have demonstrated anti-inflammatory effects in various models. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation markers in cellular assays.

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. Preliminary studies on this compound indicate it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole-pyrazole hybrids against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting effective antimicrobial action (Salian et al., 2017).

- Anti-inflammatory Assessment : In an experimental model of inflammation induced by carrageenan, the compound showed a reduction in paw edema comparable to standard anti-inflammatory drugs (El-Sayed et al., 2012).

- Anticancer Screening : A recent investigation assessed the cytotoxic effects of several thiazole-pyrazole derivatives on human cancer cell lines (MCF-7 and HeLa). The results indicated that the compound significantly inhibited cell proliferation, with IC50 values indicating potent activity (Bansal et al., 2020).

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine?

- Answer : The compound features a pyrazole ring substituted with ethyl and methyl groups at positions 1 and 5, respectively, fused to a thiazole ring with an amine group at position 2. Key properties include a molecular weight of 208.28 g/mol (C₉H₁₂N₄S) and a CAS number of 956364-01-3. Stability data (e.g., pH sensitivity, thermal degradation) are not explicitly reported but can be inferred from analogs, such as thiazole derivatives requiring inert storage conditions .

Q. What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?

- Answer : While direct synthesis is not detailed in the evidence, analogous pyrazole-thiazole hybrids are synthesized via cyclization reactions. For example:

- Cyclization : Refluxing intermediates (e.g., substituted hydrazides) with POCl₃ at 120°C yields fused heterocycles .

- Condensation : Ethanol-based reactions with NaOH catalysis under reflux are common for forming thiazole-amine linkages .

- Optimization : Control reaction atmosphere (e.g., nitrogen) to prevent oxidation of amine groups, as seen in similar pyrazole-ethylamine syntheses .

Q. How can researchers validate the purity and structural identity of this compound?

- Answer : Use a combination of:

- Chromatography : HPLC or TLC with ethyl acetate eluents to monitor reaction progress and purity .

- Spectroscopy : IR (for NH₂ stretching ~3285 cm⁻¹) and ¹H NMR (e.g., δ 4.51 ppm for methylene protons in DMSO-d₆) .

- Elemental Analysis : Confirm molecular formula via combustion analysis .

Advanced Research Questions

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?

- Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring to improve binding affinity, as seen in analogs like Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

- Heterocycle Replacement : Substitute thiazole with oxadiazole or benzothiazole to alter pharmacokinetic properties, as demonstrated in related anticancer agents .

- SAR Studies : Compare bioactivity of derivatives with varying substituents (e.g., ethyl vs. methyl groups) using in vitro assays .

Q. How can contradictions in biological activity data between structural analogs be resolved?

- Answer :

- Systematic Comparison : Use standardized assays (e.g., MTT for cytotoxicity) to evaluate analogs under identical conditions. For example, pyrazole-thiazole hybrids show variable antitumor activity depending on substituent polarity .

- Computational Modeling : Perform molecular docking to assess binding interactions with targets (e.g., PI3K/AKT pathway inhibitors) and correlate with experimental IC₅₀ values .

- Meta-Analysis : Review datasets from structurally related compounds (e.g., 5-phenyl-N-(4-substituted-phenyl)-2-thiazolamines) to identify trends in bioactivity .

Q. What experimental designs are recommended for studying environmental stability and degradation pathways?

- Answer :

- Environmental Fate Studies : Use OECD guidelines to assess hydrolysis (pH 4–9), photolysis (UV exposure), and biodegradation in soil/water systems .

- Analytical Methods : Employ LC-MS/MS to detect degradation products and quantify half-lives under controlled conditions .

- Ecotoxicology : Evaluate impacts on model organisms (e.g., Daphnia magna) using tiered testing protocols .

Methodological Considerations

Q. What techniques are critical for analyzing intermolecular interactions of this compound with biological targets?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors like kinases .

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., benzoxazine derivatives complexed with enzymes) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Q. How can researchers address low solubility in aqueous media during in vitro assays?

- Answer :

- Co-solvent Systems : Use DMSO-ethanol mixtures (<5% v/v) to maintain compound stability while improving solubility .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as applied to thiazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.